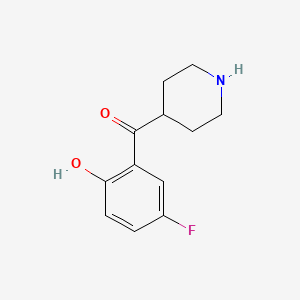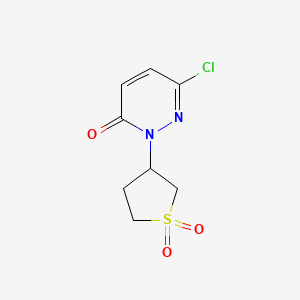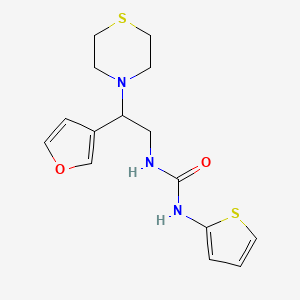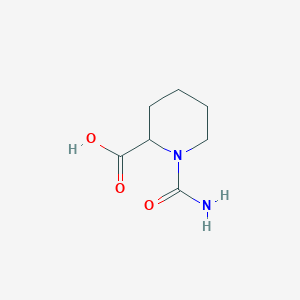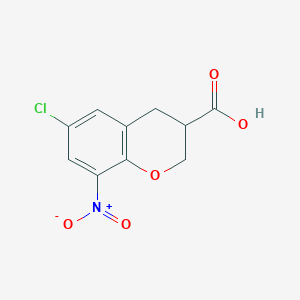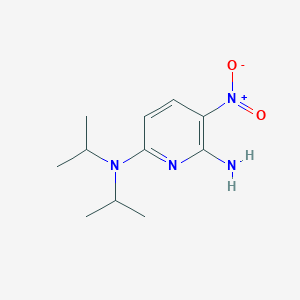
3-nitro-N~6~,N~6~-di(propan-2-yl)pyridine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains nitro groups (-NO2) and isopropyl groups (CH(CH3)2), which can significantly alter its properties .
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, nitropyridines can generally be synthesized by reacting pyridine with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion can then react with various reagents to introduce additional functional groups .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, nitropyridines can undergo a variety of reactions. For example, they can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .Aplicaciones Científicas De Investigación
Nitration Process and Directives
Nitration is a fundamental reaction in the synthesis of various nitrogen-containing compounds, which can serve as precursors for medicinal and material science applications. The nitration of pyridine-N-oxide derivatives, including compounds related to 3-nitro-N6,N6-di(propan-2-yl)pyridine-2,6-diamine, demonstrates the directive influence of substituent groups on the nitration process. Specifically, the N-oxide group directs the nitration to specific positions on the pyridine ring, facilitating the introduction of a nitro group into targeted sites without being influenced by other substituents like bromine atoms, ethoxy, or methyl groups. This precision in nitration is crucial for synthesizing compounds with specific properties and activities (Hertog, Kolder, & Combe, 2010).
Supramolecular Structures and Coordination Chemistry
The formation of supramolecular structures through coordination chemistry is another significant application area. Compounds structurally similar to 3-nitro-N6,N6-di(propan-2-yl)pyridine-2,6-diamine can form various coordination complexes with metals, leading to diverse molecular architectures. For instance, nickel(II) complexes with tri-tetradentate ligands have been synthesized, demonstrating the ability to form distorted octahedral geometries and engage in intermolecular interactions. These complexes exhibit properties such as superoxide dismutase activity, highlighting their potential in mimicking biological activities and applications in catalysis (Patel et al., 2010).
Molecular Electronics and Material Science
The structural versatility of pyridine derivatives enables their application in molecular electronics and material science. By manipulating the nitration and substitution patterns, researchers can tailor the electronic properties of these compounds, making them suitable for use in organic semiconductors, light-emitting diodes (LEDs), and other electronic devices. The specific interactions and structural features of these compounds, such as hydrogen bonding and π-π stacking, are essential for assembling molecules into functional materials with desired properties (Lee & Wang, 2007).
Catalysis and Environmental Applications
Compounds similar to 3-nitro-N6,N6-di(propan-2-yl)pyridine-2,6-diamine can also serve as catalysts in various chemical reactions. Their ability to form complexes with metals and engage in electron transfer processes makes them valuable in catalytic applications, including the synthesis of fine chemicals, pharmaceuticals, and environmental remediation processes. The detailed understanding of their reactivity and interaction mechanisms is crucial for designing efficient and selective catalysts (Shiga et al., 2004).
Propiedades
IUPAC Name |
3-nitro-6-N,6-N-di(propan-2-yl)pyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-7(2)14(8(3)4)10-6-5-9(15(16)17)11(12)13-10/h5-8H,1-4H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAJEXBAXHEFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=NC(=C(C=C1)[N+](=O)[O-])N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
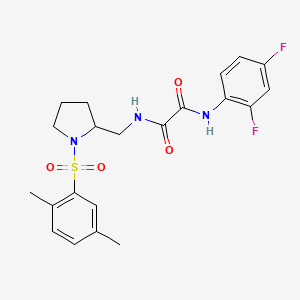
![(E)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2891022.png)
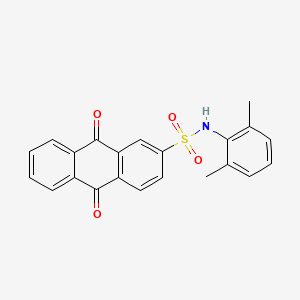

![4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2891025.png)
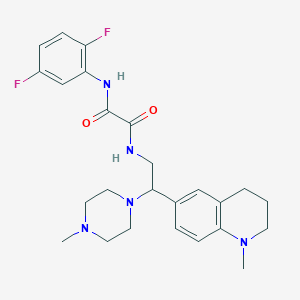
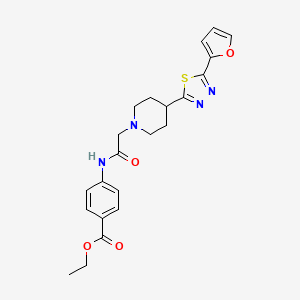
![4-[(4-Phenylpiperazin-1-yl)methyl]phenol](/img/structure/B2891031.png)
